molecular formula C24H30N2O B12352104 Senecioylfentanyl CAS No. 2630378-28-6

Senecioylfentanyl

Cat. No.: B12352104
CAS No.: 2630378-28-6
M. Wt: 362.5 g/mol
InChI Key: PJBSYEBTXWQUEB-UHFFFAOYSA-N
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Description

Senecioylfentanyl, also known as 3-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbut-2-enamide, is a synthetic opioid analgesic. It is structurally similar to fentanyl, a potent opioid used for pain management. This compound is part of a broader class of fentanyl analogues, which have been developed for both medical and illicit purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senecioylfentanyl involves the reaction of 3-methylcrotonic acid with 4-anilinopiperidine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Senecioylfentanyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Senecioylfentanyl has several applications in scientific research:

Mechanism of Action

Senecioylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness of Senecioylfentanyl: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic properties and potency compared to other fentanyl analogues. Its distinct chemical structure allows for specific interactions with opioid receptors, potentially leading to unique therapeutic and adverse effects .

Properties

CAS No.

2630378-28-6

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

3-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide

InChI

InChI=1S/C24H30N2O/c1-20(2)19-24(27)26(22-11-7-4-8-12-22)23-14-17-25(18-15-23)16-13-21-9-5-3-6-10-21/h3-12,19,23H,13-18H2,1-2H3

InChI Key

PJBSYEBTXWQUEB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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